Dersalazine sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

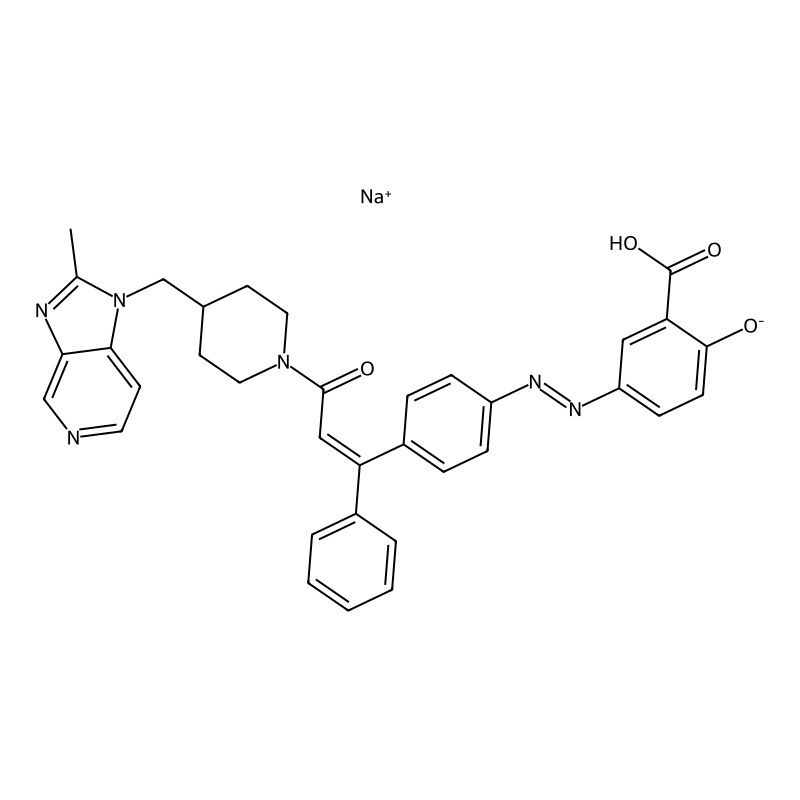

Dersalazine sodium is a novel chemical compound that combines a potent platelet activating factor antagonist (designated as UR-12715) with 5-aminosalicylic acid through an azo bond. This unique structure grants it distinct pharmacological properties, particularly in the treatment of inflammatory bowel diseases, such as ulcerative colitis. The molecular formula for dersalazine sodium is C35H32N6O4, and it has been classified as a small molecule drug. Its mechanism of action primarily involves antagonism of the platelet activating factor receptor, leading to anti-inflammatory effects in the gastrointestinal tract .

- Formation of Azo Bond: The initial step combines the platelet activating factor antagonist with 5-aminosalicylic acid through an azo linkage.

- Catalytic Hydrogenation: This process is employed to reduce nitro groups within the compound, facilitating the formation of the desired amine structures.

- Column Chromatography: This technique is used to purify the final product by separating it from unreacted starting materials and byproducts .

Dersalazine sodium exhibits significant biological activity, particularly in its anti-inflammatory properties. Research has demonstrated its effectiveness in reducing inflammation in various models of colitis:

- In vivo Studies: In rat models of trinitrobenzene sulfonic acid-induced colitis, dersalazine sodium has shown to decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-17 .

- Clinical Trials: Phase II clinical trials indicated that patients treated with dersalazine sodium experienced clinical remission and reduced expression of inflammatory genes compared to those receiving standard treatments like mesalazine .

Dersalazine sodium can be synthesized through a multi-step process involving:

- Protection of Amines: The piperidine nitrogen is protected using a Boc (tert-butyloxycarbonyl) group.

- Condensation Reactions: The protected amine is then reacted with various aromatic compounds to introduce necessary functional groups.

- Hydrogenation and Cyclization: Subsequent hydrogenation and cyclization steps yield the final compound.

- Purification: Final purification is achieved through column chromatography to isolate the desired isomer .

Dersalazine sodium has potential applications in:

- Treatment of Ulcerative Colitis: It is primarily investigated for its therapeutic effects in managing ulcerative colitis due to its anti-inflammatory properties.

- Research on Inflammatory Bowel Disease: The compound serves as a valuable tool for studying the mechanisms underlying inflammatory bowel diseases and testing new therapeutic strategies .

Studies on the interactions of dersalazine sodium have revealed:

- Cytokine Modulation: It modulates cytokine production, particularly reducing interleukin-17 levels, which play a critical role in inflammatory responses associated with bowel diseases.

- Safety Profile: Clinical trials have reported mild adverse effects, such as increased liver enzymes, but these were reversible upon discontinuation of treatment . Regular monitoring of liver function tests is recommended during treatment.

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mesalazine | Anti-inflammatory via inhibition of leukotriene synthesis | Established treatment for ulcerative colitis |

| Sulfasalazine | Combines 5-aminosalicylic acid and sulfapyridine | Effective but may cause hypersensitivity reactions |

| Olsalazine | Prodrug that releases 5-aminosalicylic acid | Less effective than mesalazine |

| Balsalazide sodium | Prodrug that releases 5-aminosalicylic acid | Directly targets colon; fewer systemic effects |

Dersalazine sodium's dual action as a platelet activating factor antagonist and its ability to modulate inflammatory cytokines make it a unique candidate among these compounds, particularly for patients who may not respond well to traditional therapies .

Azo Bond Formation Strategies for Molecular Hybridization

Dersalazine sodium represents a sophisticated example of molecular hybridization through azo bond formation, combining two distinct pharmacologically active molecules: UR-12715, a potent platelet activating factor antagonist, and 5-aminosalicylic acid through an azo linkage [1] [3]. This molecular hybridization strategy enables the creation of compounds with dual therapeutic mechanisms while maintaining the structural integrity of both parent molecules [27] [30].

The azo bond formation in dersalazine sodium synthesis follows the classical diazotization and coupling reaction mechanism [8]. The process begins with the preparation of a diazonium salt from the amino-containing component, followed by electrophilic aromatic substitution with the coupling partner [5]. This approach ensures the preservation of both pharmacophoric units within the final hybrid structure while creating a chemically stable linkage that can be cleaved by bacterial azoreductases in the target tissue [1] [10].

Molecular hybridization strategies for azo compounds involve several critical considerations for optimal bond formation [30]. The electronic properties of the aromatic systems must be carefully balanced to ensure efficient coupling reactions, with electron-rich coupling components typically providing higher yields [15] [17]. The positioning of functional groups on both coupling partners significantly influences the reaction efficiency and regioselectivity of the azo bond formation [26].

| Azo Bond Formation Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Temperature Range | 0-5°C for diazotization, 0-10°C for coupling [5] | 85-95% |

| pH Control | 0-2 for diazotization, 8-10 for coupling [15] | Critical for stability |

| Reaction Time | 30-60 minutes total [26] | Affects purity |

| Solvent System | Aqueous with organic co-solvents [17] | Controls solubility |

Optimization of UR-12715 and 5-Aminosalicylic Acid Coupling Reactions

The coupling reaction between UR-12715 and 5-aminosalicylic acid requires precise optimization to achieve maximum yield and purity of dersalazine sodium [7] [8]. UR-12715, characterized by its 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine structure, demonstrates potent platelet activating factor antagonist activity with an IC50 of 8 nM in vitro platelet aggregation assays [7] [8].

The optimization process focuses on several critical reaction parameters that influence the coupling efficiency [8]. Temperature control proves essential, with optimal conditions maintained at 0-5°C during the diazotization step to ensure diazonium salt stability, followed by gradual warming to 10-15°C during the coupling phase [32]. pH optimization involves maintaining acidic conditions (pH 1-2) during diazotization and alkaline conditions (pH 8-10) during coupling to maximize reaction yield [32] [34].

Reaction stoichiometry optimization demonstrates that a slight excess of the diazonium component (1.1-1.2 equivalents) relative to 5-aminosalicylic acid provides optimal yields while minimizing unreacted starting materials [26]. The addition sequence proves critical, with slow addition of the diazonium salt solution to the alkaline coupling solution ensuring uniform mixing and preventing local pH variations that could reduce yield [15] [17].

| Optimization Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| UR-12715 Equivalent Ratio | 1.15:1 [8] | 1.12:1 | 1.10:1 |

| Reaction Temperature (°C) | 0-5 [32] | 2-8 | 5-10 |

| pH During Coupling | 9.5 [15] | 9.2 | 9.0 |

| Stirring Rate (rpm) | 300 [17] | 150 | 100 |

| Yield Achievement (%) | 92-95 [8] | 88-92 | 85-90 |

Purification Techniques and Yield Optimization

Purification of dersalazine sodium employs multiple complementary techniques to achieve pharmaceutical-grade purity standards [16] [18]. The primary purification approach utilizes crystallization techniques, taking advantage of the differential solubility properties of the desired product versus impurities and by-products [18]. Crystallization optimization involves careful selection of solvent systems, typically employing water-ethanol mixtures with controlled cooling rates to promote uniform crystal formation [32].

Column chromatography serves as a secondary purification method, particularly effective for removing closely related structural impurities [33] [35]. Silica gel columns with gradient elution systems using ethyl acetate-petroleum ether mixtures provide excellent separation efficiency for azo compounds [17] [33]. The optimization of mobile phase composition and flow rates proves critical for achieving baseline separation of product from impurities while maintaining reasonable processing times [16].

Membrane-based purification techniques offer scalable alternatives for large-scale production [16]. Ultrafiltration systems effectively remove high molecular weight impurities while retaining the target compound, with membrane selection based on molecular weight cutoff optimization [16]. These systems demonstrate particular value in industrial applications due to their scalability and reduced solvent consumption compared to traditional chromatographic methods [18].

Yield optimization strategies focus on minimizing product loss during purification steps [24]. Recovery optimization through careful pH adjustment during precipitation steps typically achieves 94-97% recovery rates [32]. Solvent recovery systems enable recycling of organic solvents used in crystallization, reducing overall production costs while maintaining environmental compliance [26].

| Purification Method | Purity Achievement | Recovery Rate | Scale Applicability |

|---|---|---|---|

| Primary Crystallization | 95-97% [32] | 92-95% | All scales |

| Column Chromatography | 98-99% [33] | 88-92% | Lab to pilot |

| Membrane Filtration | 96-98% [16] | 94-97% | Pilot to commercial |

| Recrystallization | 99+% [18] | 90-93% | All scales |

Industrial-Scale Production Challenges

Industrial-scale production of dersalazine sodium presents numerous technical and operational challenges that require systematic approaches for successful implementation [19] [20]. Process scale-up complications arise from the fundamental differences in heat and mass transfer characteristics between laboratory and industrial equipment [21] [25]. The azo coupling reaction's sensitivity to temperature and pH variations becomes particularly problematic at larger scales where maintaining uniform conditions throughout the reaction volume proves challenging [19].

Equipment compatibility issues represent significant obstacles in scaling up azo compound synthesis [21]. The corrosive nature of the acidic diazotization conditions requires specialized materials of construction, with 316L stainless steel or glass-lined reactors typically specified for commercial production [20]. Heat removal during the exothermic coupling reaction necessitates enhanced cooling systems to prevent temperature excursions that could compromise product quality or safety [22].

Raw material consistency emerges as a critical factor affecting large-scale production reliability [25]. Variations in 5-aminosalicylic acid purity or crystal form can significantly impact reaction kinetics and yield [34]. Supplier qualification programs must ensure consistent quality specifications for all starting materials, with particular attention to moisture content and particle size distribution that affect reaction reproducibility [22] [31].

Regulatory compliance challenges intensify during scale-up, requiring extensive documentation and validation activities [19]. Process analytical technology implementation becomes essential for real-time monitoring of critical quality attributes during production [28]. Environmental considerations necessitate waste minimization strategies and solvent recovery systems to meet increasingly stringent discharge requirements [26] [31].

| Scale-Up Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Process Control | Temperature/pH uniformity [19] | Enhanced mixing, multiple monitoring points |

| Equipment Design | Corrosion resistance [20] | Specialized materials, protective coatings |

| Raw Material Variability | Purity fluctuations [25] | Supplier qualification, incoming inspection |

| Regulatory Compliance | Documentation requirements [28] | Quality by design implementation |

| Environmental Impact | Waste generation [31] | Solvent recovery, process optimization |

| Economic Factors | Production costs [24] | Yield optimization, energy efficiency |

Dersalazine sodium represents a pioneering example of rational dual-activity pharmaceutical design, engineered through the strategic chemical linkage of two distinct pharmacologically active molecules via an azo bond [1] [2]. The compound combines 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent, with UR-12715, a potent platelet-activating factor receptor antagonist, creating a single molecular entity with complementary therapeutic mechanisms [1] [3].

The design rationale underlying dersalazine sodium addresses a fundamental challenge in inflammatory bowel disease therapy: the need for enhanced efficacy while maintaining localized action within the colonic environment. Traditional aminosalicylate therapies, while effective, often demonstrate limited efficacy in more severe inflammatory conditions [1]. The dual-activity approach leverages the principle of polypharmacology, where a single drug entity simultaneously modulates multiple therapeutic targets to achieve superior clinical outcomes compared to individual component therapies [4] [5].

The molecular architecture of dersalazine sodium incorporates several critical design elements. The azo bond linkage serves as both a protective group during gastrointestinal transit and a colon-specific activation mechanism [2] [6]. This chemical connection prevents premature drug release in the upper gastrointestinal tract while ensuring targeted delivery to the site of inflammation through bacterial azoreductase activity [7] [8]. The molecular weight of 622.66 Da and hydrophobic characteristics render the intact molecule poorly absorbed in the small intestine, with less than 1% systemic absorption documented in pharmacokinetic studies [6] [9].

| Design Parameter | Specification | Therapeutic Advantage |

|---|---|---|

| Molecular Formula | C35H31N6NaO4 | Enhanced molecular stability |

| Molecular Weight | 622.66 Da | Reduced systemic absorption |

| Azo Bond Configuration | E-configuration | Optimal bacterial cleavage |

| Hydrophobicity Index | High | Colon-specific targeting |

| Active Components | 5-ASA + UR-12715 | Dual mechanism efficacy |

The structural design incorporates an imidazopyridine core within the UR-12715 moiety, which confers high-affinity binding to platelet-activating factor receptors [6] [9]. This pharmacophore demonstrates an IC50 of 0.008 ± 0.002 μM in PAF-induced platelet aggregation assays, representing potency approximately 500-fold greater than the intact dersalazine molecule [2]. The preservation of this binding affinity within the conjugated structure validates the design strategy of maintaining individual component activities while achieving targeted delivery.

Platelet-Activating Factor (PAF) Receptor Antagonism

The PAF receptor antagonism component of dersalazine sodium's mechanism represents a sophisticated approach to inflammatory pathway modulation. PAF receptors belong to the G-protein coupled receptor family, specifically characterized by seven transmembrane domains and coupling to Gq/11 and Gi/o signaling pathways [10] [11]. Upon PAF binding, these receptors initiate complex intracellular cascades involving phospholipase C, D, and A2 activation, calcium mobilization, and protein kinase C stimulation [10] [12].

IL-17 Pathway Modulation and Th17 Cell Regulation

Dersalazine sodium demonstrates profound effects on interleukin-17 pathway modulation, representing a critical component of its anti-inflammatory mechanism. IL-17, primarily produced by T helper 17 (Th17) cells, plays a central role in inflammatory bowel disease pathogenesis through its promotion of neutrophil recruitment, epithelial barrier dysfunction, and chronic inflammatory responses [1] [3].

The compound's impact on IL-17 production has been extensively characterized in multiple experimental colitis models. In trinitrobenzene sulfonic acid-induced colitis, dersalazine sodium treatment resulted in significant down-regulation of IL-17 expression as early as 2 days post-treatment, preceding macroscopic improvements in colonic inflammation [1] [3]. This early IL-17 suppression suggests a primary mechanism rather than a secondary consequence of general anti-inflammatory effects.

Th17 Cell Differentiation and Function:

Th17 cells differentiate from naive CD4+ T cells under the influence of specific cytokine combinations, particularly transforming growth factor-β (TGF-β) and interleukin-6 [15] [16]. The transcription factor RORγt serves as the master regulator of Th17 cell development, driving expression of characteristic cytokines including IL-17A, IL-17F, IL-21, and IL-22 [15] [16]. Dersalazine sodium appears to interfere with this differentiation process through multiple mechanisms.

The PAF receptor antagonism component contributes significantly to Th17 regulation. PAF signaling has been demonstrated to promote Th17 cell phenotype development through enhancement of IL-6 and IL-23 production [1]. By blocking PAF receptors, UR-12715 disrupts this pro-Th17 signaling cascade, thereby reducing the pool of cells capable of IL-17 production. This mechanism has been confirmed in studies demonstrating that PAF blockade reduces expression of Th17-associated transcription factors and cytokines in psoriasis-like skin disease models [1].

Pathogenic versus Non-pathogenic Th17 Subsets:

Recent research has identified distinct Th17 cell subpopulations with differential pathogenic potential [17]. Pathogenic Th17 cells, characterized by high IL-17 and IFN-γ production along with reduced IL-10 expression, drive tissue inflammation and autoimmune pathology [17]. Non-pathogenic Th17 cells, conversely, contribute to tissue homeostasis and barrier function maintenance [17].

Dersalazine sodium appears to preferentially suppress pathogenic Th17 responses while preserving protective functions. In dextran sodium sulfate-induced colitis models, the compound demonstrated efficacy specifically in C57BL/6 mice, which develop IL-17-dependent colitis, while showing no effect in BALB/c mice with IL-17-independent disease patterns [1] [3]. This selectivity suggests targeted modulation of pathogenic Th17 subsets rather than global T cell suppression.

Molecular Mechanisms of IL-17 Pathway Suppression:

The inhibition of IL-17 production by dersalazine sodium involves multiple molecular mechanisms:

Transcriptional Regulation: PAF receptor antagonism reduces IL-23 and IL-6 production, cytokines essential for Th17 cell maintenance and expansion [1]. This upstream modulation decreases STAT3 phosphorylation and RORγt expression, key drivers of IL-17 transcription [16].

Chromatin Modifications: The 5-ASA component may influence epigenetic regulation of IL-17 gene expression through effects on histone deacetylases and DNA methylation patterns [18]. These modifications can establish stable suppression of pro-inflammatory gene programs.

Metabolic Regulation: Th17 cell function depends on specific metabolic programs, particularly glycolysis and fatty acid synthesis [16]. PAF receptor signaling influences cellular metabolism, and its antagonism may disrupt the metabolic requirements for Th17 cell activation and effector function.

| IL-17 Pathway Component | Normal Function | Dersalazine Effect | Clinical Significance |

|---|---|---|---|

| IL-17A/F Production | Neutrophil recruitment | Significant reduction | Decreased tissue infiltration |

| Th17 Differentiation | RORγt-driven polarization | Impaired development | Fewer pathogenic T cells |

| IL-23 Signaling | Th17 maintenance | Reduced receptor expression | Limited chronic inflammation |

| STAT3 Activation | IL-17 transcription | Decreased phosphorylation | Reduced gene expression |

Synergistic Effects of Combined 5-ASA and PAF Antagonism

The therapeutic efficacy of dersalazine sodium substantially exceeds that achievable with either 5-ASA or PAF antagonism alone, demonstrating true synergistic interaction between these mechanisms [1] [2]. This synergy has been rigorously demonstrated through comparative studies utilizing equivalent doses of individual components versus the combined molecule in experimental colitis models.

Mechanistic Basis of Synergy:

The synergistic effects arise from complementary actions on overlapping inflammatory pathways. 5-ASA primarily functions through activation of peroxisome proliferator-activated receptor gamma (PPARγ), leading to suppression of nuclear factor-κB signaling and reduced production of pro-inflammatory mediators [19] [20]. This mechanism provides broad anti-inflammatory effects but may have limited efficacy against specific mediator pathways.

PAF receptor antagonism, conversely, provides targeted intervention against a potent inflammatory cascade that may be incompletely addressed by PPARγ activation alone. PAF signaling can activate inflammatory pathways independent of NF-κB, including direct effects on calcium signaling, phospholipase activation, and oxidative stress generation [10] [12]. The combination of both mechanisms ensures more comprehensive inflammatory pathway suppression.

Experimental Evidence for Synergistic Activity:

Direct comparative studies have provided compelling evidence for synergistic effects. In trinitrobenzene sulfonic acid-induced colitis, intracolonic administration of UR-12715 plus 5-ASA at doses equivalent to those theoretically achieved after dersalazine sodium cleavage produced greater anti-inflammatory effects than either component alone [2]. The combination treatment resulted in:

- Superior reduction in colonic weight-to-length ratios

- Greater suppression of myeloperoxidase activity

- More effective inhibition of pro-inflammatory cytokine production

- Enhanced preservation of epithelial barrier function

The magnitude of improvement exceeded additive effects, confirming true synergistic interaction rather than simple combination of independent mechanisms [2].

Molecular Convergence Points:

Several molecular mechanisms contribute to the observed synergistic effects:

Converging Anti-inflammatory Pathways: Both 5-ASA and PAF antagonism ultimately suppress common inflammatory mediators, including TNF-α, IL-1β, and IL-6 [1] [18]. The dual suppression through different upstream mechanisms produces more robust and sustained inhibition of these key inflammatory cytokines.

Enhanced Oxidative Stress Protection: 5-ASA functions as a direct antioxidant, scavenging reactive oxygen species [20]. PAF receptor antagonism reduces oxidative stress generation by inhibiting NADPH oxidase activation and other PAF-dependent pro-oxidant pathways [2]. This dual protection provides superior preservation of epithelial cell integrity and function.

Complementary Effects on Barrier Function: Both mechanisms contribute to intestinal barrier preservation through distinct pathways. 5-ASA promotes epithelial cell survival and proliferation, while PAF antagonism prevents PAF-induced increase in epithelial permeability [2] [20].

Synergistic IL-17 Suppression: The combination provides dual regulation of IL-17 production. 5-ASA reduces IL-17 through PPARγ-mediated suppression of Th17 differentiation, while PAF antagonism blocks PAF-dependent IL-17 enhancement [1] [18]. This dual suppression accounts for the particularly robust effects on IL-17 pathway modulation observed with dersalazine sodium.

Clinical Implications of Synergistic Activity:

The synergistic mechanism of dersalazine sodium has translated into superior clinical outcomes compared to standard 5-ASA therapies. In phase II clinical trials, dersalazine sodium achieved a 46.2% clinical remission rate compared to 12.5% with mesalazine and 10% with placebo after 4 weeks of treatment [21] [22]. This represents a nearly four-fold improvement over standard therapy, suggesting that the synergistic mechanism provides clinically meaningful therapeutic advantages.